molecular formula C21H16N2O5S B2596945 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 922079-42-3

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2596945
CAS No.: 922079-42-3
M. Wt: 408.43
InChI Key: MESGDMWKLCPSRN-UHFFFAOYSA-N
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Description

“N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound is structurally related to a broad class of heterocyclic compounds that have been synthesized and studied for various biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been developed as anti-inflammatory and analgesic agents. These compounds exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their potential therapeutic applications (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

The crystal structures of compounds related to the chemical compound of interest have been determined, providing insights into their molecular configurations. For example, the crystal structure analysis of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide has been carried out, offering a detailed view of its molecular geometry and potential interaction sites (Chen et al., 2012).

Antimicrobial Activity

Research into novel thiazolidine-2,4-dione carboxamide and amino acid derivatives has shown that these compounds possess antimicrobial and antifungal activities against various pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Serotonin-3 (5-HT3) Receptor Antagonists

A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists. These compounds have shown high affinity for 5-HT3 receptors, indicating their potential for treating disorders related to serotonin dysregulation (Kuroita et al., 1996).

Future Directions

Thiazole derivatives have shown promise in various fields, especially as antimicrobial, antifungal, antiviral, and antitumor agents . Future research could focus on optimizing these properties and reducing any potential side effects.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-25-14-3-5-16-13(8-14)10-18(28-16)15-11-29-21(22-15)23-20(24)12-2-4-17-19(9-12)27-7-6-26-17/h2-5,8-11H,6-7H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESGDMWKLCPSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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